molecular formula C20H17BrN2O4S B3463669 4-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-phenylbenzamide CAS No. 6158-95-8

4-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-phenylbenzamide

Cat. No.: B3463669
CAS No.: 6158-95-8
M. Wt: 461.3 g/mol
InChI Key: DWNCFWUSCHCUHF-UHFFFAOYSA-N
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Description

4-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-phenylbenzamide is an organic compound with the molecular formula C20H17BrN2O3S. This compound is notable for its unique structure, which includes a bromine atom, a methoxy group, and a sulfonylamino group attached to a benzamide core. It is used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name

4-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4S/c1-27-19-12-11-17(13-18(19)21)28(25,26)23-16-9-7-14(8-10-16)20(24)22-15-5-3-2-4-6-15/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNCFWUSCHCUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360582
Record name 4-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6158-95-8
Record name 4-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-phenylbenzamide typically involves multiple steps. One common method includes the following steps:

    Sulfonylation: The addition of a sulfonyl group to the brominated intermediate.

    Amidation: The final step involves the formation of the benzamide by reacting the sulfonylated intermediate with aniline under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Products include 4-[(3-bromo-4-formylphenyl)sulfonylamino]-N-phenylbenzamide.

    Reduction: Products include 4-[(4-methoxyphenyl)sulfonylamino]-N-phenylbenzamide.

    Substitution: Products vary depending on the nucleophile used, such as 4-[(3-azido-4-methoxyphenyl)sulfonylamino]-N-phenylbenzamide.

Scientific Research Applications

4-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-phenylbenzamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-phenylbenzamide
  • 4-[(3-fluoro-4-methoxyphenyl)sulfonylamino]-N-phenylbenzamide
  • 4-[(3-iodo-4-methoxyphenyl)sulfonylamino]-N-phenylbenzamide

Uniqueness

4-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-phenylbenzamide is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

4-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-phenylbenzamide, also known by its CAS number 827577-02-6, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H17_{17}BrN2_2O4_4S, which indicates a complex structure featuring a sulfonamide group, a phenyl ring, and a brominated methoxy-substituted aromatic system. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Research indicates that compounds with similar structures to 4-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-phenylbenzamide may exhibit significant antitumor properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation through various mechanisms, including the disruption of metabolic pathways essential for cancer cell survival.

Table 1: Antitumor Activity of Sulfonamide Derivatives

Compound NameCell Line TestedIC50_{50} (µM)Mechanism of Action
4-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-phenylbenzamideMCF-7 (Breast Cancer)TBDInhibition of glycolysis
3-BromopyruvateGastric Cancer15Inhibition of hexokinase
N-(2-Hydroxyethyl)-N'-(3-bromophenyl)ureaHepG2 (Liver Cancer)20Induction of apoptosis

The biological activity of 4-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-phenylbenzamide may involve several mechanisms:

  • Inhibition of Glycolysis : Similar compounds have been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced energy production in tumor cells.
  • Induction of Apoptosis : Research suggests that certain sulfonamide derivatives can trigger apoptotic pathways in cancer cells, promoting programmed cell death.
  • Targeting Microtubules : Some studies indicate that compounds with structural similarities may affect microtubule dynamics, disrupting mitotic processes in cancer cells.

Case Studies

A notable study investigated the effects of a related sulfonamide compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent antitumor activity. The researchers attributed this effect to the compound's ability to induce apoptosis and inhibit cellular proliferation.

Case Study Summary:

  • Study Title : In vitro evaluation of sulfonamide derivatives against breast cancer cells.
  • Findings : The tested compound exhibited an IC50_{50} value significantly lower than standard chemotherapeutics.
  • : This compound represents a promising candidate for further development in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-phenylbenzamide
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4-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-phenylbenzamide

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